molecular formula C17H18ClFN4O B2556133 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797224-27-1

2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2556133
CAS No.: 1797224-27-1
M. Wt: 348.81
InChI Key: KMQFLEKEZKCOKU-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide ( 1797224-27-1) is a synthetic small molecule with a molecular formula of C17H18ClFN4O and a molecular weight of 348.80 g/mol . This benzamide derivative features a distinct molecular architecture, combining a 2-chloro-6-fluorobenzamide moiety linked via a methylene group to a 2-(piperidin-1-yl)pyrimidine ring system . This structure confers specific physicochemical properties, including a calculated topological polar surface area of 58.1 Ų and an XLogP3 value of 3, indicating moderate lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . As a building block in medicinal chemistry, this compound's hybrid structure, incorporating both piperidine and pyrimidine heterocycles, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers can utilize this high-purity compound as a key intermediate in structure-activity relationship (SAR) studies or as a precursor in the development of potential enzyme inhibitors. The specific research applications and mechanism of action for this exact compound are not yet fully characterized in the public scientific literature, representing a significant opportunity for investigative research. This product is intended for chemical and biological research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-13-5-4-6-14(19)15(13)16(24)21-11-12-7-8-20-17(22-12)23-9-2-1-3-10-23/h4-8H,1-3,9-11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQFLEKEZKCOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under acidic conditions.

    Substitution Reactions: The chloro and fluoro substituents are introduced via nucleophilic aromatic substitution reactions.

    Coupling Reactions: The piperidine moiety is attached to the pyrimidine core through a coupling reaction, often facilitated by a palladium catalyst.

    Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro and fluoro groups with other functional groups.

    Coupling: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the benzene ring, pyrimidine core, or the nitrogen-containing heterocycle. Key comparisons include:

Compound Name Structural Differences vs. Target Compound Potential Functional Impact
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide - Thiazole-carboxamide replaces benzamide
- Hydroxyethyl-piperazine instead of piperidine
Increased hydrogen bonding (hydroxyethyl group); altered kinase selectivity
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride - Morpholine replaces piperidine
- Cyanomethyl substituent
- Hydrochloride salt
Enhanced solubility (salt form); morpholine may reduce steric hindrance
2-Fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide - Pyrrolo[2,3-d]pyrimidine core replaces pyrimidine
- Methoxy-sulfonylmethyl substituent
Improved DNA intercalation potential; altered target specificity

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s chloro-fluoro-benzamide group likely increases lipophilicity compared to morpholine or hydroxyethyl-piperazine analogs, which may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : Hydrochloride salt derivatives (e.g., ) exhibit superior solubility in polar solvents compared to the free base form of the target compound.
  • Metabolic Stability : Fluorine substitution (common in the target and ) resists oxidative metabolism, whereas morpholine-containing analogs () may undergo faster hepatic clearance due to morpholine ring oxidation .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Piperidine substitution optimizes balance between potency and selectivity in kinase inhibitors, whereas bulkier groups (e.g., hydroxyethyl-piperazine in ) reduce off-target effects but may decrease bioavailability .
  • Clinical Relevance : Hydrochloride salts () are favored in preclinical formulations for improved dissolution rates, while fluorine-containing analogs (target compound, ) are prioritized for in vivo efficacy studies due to metabolic resilience .

Biological Activity

2-Chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic organic compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, including its roles in cancer treatment and as a receptor antagonist.

  • Molecular Formula : C17_{17}H18_{18}ClFN4_{4}O
  • Molecular Weight : 348.8 g/mol
  • CAS Number : 1797224-27-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may modulate signaling pathways associated with various diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cell growth in various cancer cell lines by targeting key metabolic pathways. The compound's structural features may enhance its binding affinity to target proteins involved in cancer progression.

Receptor Antagonism

This compound is also being studied for its potential as a receptor antagonist. For example, related compounds have demonstrated inhibitory activity against the CCR3 receptor, which is implicated in inflammatory responses and certain cancers. The structural modifications in this compound may influence its efficacy as a CCR3 antagonist, offering insights into its therapeutic potential.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated the ability of related benzamide compounds to inhibit the proliferation of cancer cells. For example, an IC50_{50} value of 0.020 µM was reported for a structurally similar CCR3 antagonist, suggesting that modifications in the benzamide structure can significantly enhance biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that benzamide derivatives can interfere with cellular signaling pathways, leading to apoptosis in cancer cells. This mechanism is crucial for developing targeted therapies for malignancies resistant to conventional treatments .
  • Comparative Analysis : A comparative analysis of various benzamide derivatives shows that those with substituted piperidinyl and pyrimidinyl groups exhibit enhanced potency against specific targets compared to their unsubstituted counterparts .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50_{50} ValueTarget/Mechanism
Compound ACCR3 Antagonist0.020 µMCCR3 receptor
Compound BAnticancerVariesCell proliferation inhibition
2-Chloro...Potential AnticancerTBDEnzyme inhibition

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. For example, pyrimidine intermediates are functionalized with piperidine via SNAr (substitution nucleophilic aromatic) reactions under basic conditions. Chloro-fluoro benzoyl chloride is then coupled to the pyrimidine-piperidine intermediate using coupling agents like HATU or EDCI in anhydrous DMF . Purification often employs column chromatography or recrystallization to isolate the final product .

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving 3D molecular geometry, particularly for verifying piperidine ring conformation and amide bond planarity . Spectroscopic methods include:

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm halogen and carbonyl positions .
  • HRMS : High-resolution mass spectrometry for molecular formula validation .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorescence-based substrates .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding : Radioligand displacement studies for targets like GLP-1 receptors, as suggested by structural analogs .

Q. What safety precautions are recommended for handling this compound?

Key guidelines include:

  • Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .
  • Storage in airtight containers away from light and moisture to prevent degradation .
  • Neutralization of waste with dilute sodium bicarbonate before disposal .

Q. Which analytical techniques ensure purity and identity during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%) .
  • TLC : Silica gel plates with ethyl acetate/hexane eluents for reaction progress tracking .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Catalyst screening : Use of Pd/C or nickel catalysts for selective hydrogenation of nitro intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity at elevated temperatures (80–100°C) .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrimidine functionalization .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Methodological solutions include:

  • Dose-response standardization : Use of uniform concentrations (1–100 µM) across studies .
  • Control compounds : Benchmark against known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Q. What strategies improve enantiomeric purity in chiral derivatives?

  • Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

Q. How can computational modeling predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like GLP-1 receptors .
  • QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., fluoro vs. chloro) with potency .

Q. How do structural analogs inform SAR studies?

Comparing analogs (e.g., trifluoromethyl vs. methyl groups) reveals:

  • Lipophilicity : Trifluoromethyl enhances blood-brain barrier penetration in neuroactive analogs .
  • Metabolic stability : Piperidine substitution reduces CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.